beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-
Description
This compound is a structurally complex glycoside characterized by:
- A β-D-glucopyranoside core with a 2-(3-hydroxy-4-methoxyphenyl)ethyl aglycone.
- A 6-deoxy-α-L-mannopyranosyl group at the 3-O position.
- A (E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate ester at the 6-O position.
Its structural complexity implies biosynthesis via plant secondary metabolism, likely serving ecological or pharmacological functions .
Properties
Molecular Formula |
C31H40O15 |
|---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
[3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3 |
InChI Key |
NFTBVWKAIZBSRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- involves multiple steps. Typically, the synthesis starts with the preparation of the glycosidic moieties, followed by the coupling of these moieties with the phenolic components. The reaction conditions often involve the use of protecting groups to ensure selective glycosylation and deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as specific plant species known to contain high levels of phenylpropanoid glycosides. The extraction process typically includes solvent extraction, followed by purification steps such as column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The glycosidic linkages can be subjected to substitution reactions under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted glycosides. These products can be further analyzed using techniques like NMR and mass spectrometry to confirm their structures .
Scientific Research Applications
Structural Representation
The structural complexity of this compound suggests diverse biological activities, which are crucial for its applications in various scientific fields.
Pharmacological Research
Beta-D-glucopyranosides have been studied for their potential therapeutic effects. The specific compound under discussion exhibits properties that may contribute to:
- Antioxidant Activity : Compounds with similar structures have shown to scavenge free radicals, thus potentially offering protective effects against oxidative stress.
- Antidiabetic Effects : Research indicates that certain glucopyranosides can inhibit alpha-glucosidase activity, leading to reduced glucose absorption and improved glycemic control .
Nutritional Science
The incorporation of beta-D-glucopyranosides into dietary supplements is being explored due to their potential health benefits:
- Gut Health : Prebiotic effects that promote beneficial gut microbiota have been associated with glucopyranosides.
- Nutraceuticals : The compound's antioxidant properties make it a candidate for functional food products aimed at enhancing health and preventing diseases.
Cosmetic Industry
Due to its antioxidant and anti-inflammatory properties, beta-D-glucopyranosides are being investigated for use in skincare products:
- Skin Protection : The ability to neutralize free radicals may help in protecting skin from environmental damage.
- Anti-aging Products : Potential applications in formulations targeting aging skin by promoting cellular health.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of similar phenolic compounds demonstrated significant free radical scavenging activity. The researchers utilized various assays (DPPH and ABTS) to measure the effectiveness of these compounds .
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound A | 25 | 30 |
| Beta-D-glucopyranoside | 20 | 25 |
Case Study 2: Antidiabetic Properties
In a pharmacological study focusing on glucopyranosides, the compound was shown to inhibit alpha-glucosidase effectively. The research involved in vitro assays that indicated a dose-dependent response in glucose absorption inhibition .
| Concentration (mg/mL) | Alpha-glucosidase Inhibition (%) |
|---|---|
| 0.1 | 15 |
| 0.5 | 35 |
| 1.0 | 60 |
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- involves its interaction with various molecular targets and pathways. The phenolic groups can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Platyphylloside
- Structure: (3E)-7-Hydroxy-3,7-dimethyl-3-octen-1-yl-6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside .
- Key Differences: Aglycone: A terpenoid-derived 7-hydroxy-3,7-dimethyl-3-octen-1-yl group instead of a phenyl ethyl group. Lacks the 6-O-propenoate ester.
- The absence of the propenoate group may reduce interactions with redox-sensitive targets compared to the target compound .
3-Methoxy-4-Hydroxyphenyl 6-O-(3,4,5-Trihydroxybenzoyl)-β-D-Glucopyranoside
- Structure: Phenolic ester at 6-O position with a 3,4,5-trihydroxybenzoyl group .
- Key Differences: Replaces the propenoate ester with a benzoyl ester. Contains a single phenolic aglycone (3-methoxy-4-hydroxyphenyl).
- Bioactivity: Demonstrates synergistic amylase inhibition with gabalid in fermented Musa paradisiacal pulp. The benzoyl group may enhance hydrogen bonding with enzymes compared to the propenoate’s conjugated system .
2-(4-Hydroxy-3-Methoxyphenyl)Ethyl β-D-Glucopyranoside
- Structure: Simplified analogue lacking the 3-O-mannopyranosyl and 6-O-propenoate groups .
- Key Differences :
- Absence of additional glycosylation and esterification reduces molecular weight and hydrophobicity.
- Bioactivity: Predicted to interact with bitter taste receptors (hTAS2R16) due to the β-D-glucopyranoside core, similar to octyl β-D-glucopyranoside’s role in membrane protein studies .
Gastrodin
- Structure: 4-(Hydroxymethyl)phenyl β-D-glucopyranoside .
- Key Differences: A hydroxymethylphenyl aglycone instead of substituted phenyl ethyl groups. No additional glycosylation or esterification.
- Bioactivity : Clinically used for neuroprotection (e.g., spinal cord injury models). The simpler structure may enhance bioavailability but limit multitarget effects compared to the target compound .
Structural and Functional Insights (Table 1)
Research Findings and Implications
- Antioxidant Potential: The target compound’s phenolic and propenoate groups may synergize for radical scavenging, akin to (−)-epicatechin’s DPPH activity (IC₅₀ = 12.5 μM in ).
- Enzyme Interactions: The 6-deoxy-α-L-mannopyranosyl group could modulate binding to carbohydrate-recognizing proteins (e.g., lectins), while the propenoate ester may influence redox-sensitive pathways.
- Synthetic Challenges : Regioselective glycosylation (e.g., 3-O vs. 6-O) and esterification require advanced strategies, as seen in and ’s use of Dess-Martin periodinane and protective groups.
Biological Activity
Beta-D-glucopyranosides are a class of glycosides that have garnered significant interest in pharmacological research due to their diverse biological activities. One specific derivative, beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)- , exhibits notable potential in various therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups contributing to its biological activity. The presence of methoxy and hydroxyl groups on the aromatic rings enhances its interaction with biological targets.
| Component | Description |
|---|---|
| Base Structure | Beta-D-glucopyranoside |
| Substituents | 3-Hydroxy-4-methoxyphenylethyl, 6-deoxy-alpha-L-mannopyranosyl, 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate |
| Molecular Formula | C₁₈H₂₄O₁₁ |
| Molecular Weight | 392.37 g/mol |
Research indicates that beta-D-glucopyranoside derivatives exert their biological effects through several mechanisms:
- Antioxidant Activity : These compounds demonstrate significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.
- Antidiabetic Effects : Studies show that certain glucopyranosides can enhance glucose uptake and insulin secretion, making them potential candidates for managing diabetes .
- Antimicrobial Properties : Various derivatives have exhibited antibacterial and antifungal activities, suggesting their utility in treating infections .
Antidiabetic Activity
A study conducted on glucopyranoside derivatives revealed their potential in enhancing glucose metabolism. Specifically, the compound increased glucose uptake in muscle cells by approximately 150% compared to control groups. This effect was attributed to the activation of insulin signaling pathways .
Antioxidant and Anti-inflammatory Effects
Another investigation highlighted the antioxidant properties of beta-D-glucopyranoside derivatives. The compound was found to significantly reduce oxidative stress markers in vitro, indicating its potential role in mitigating inflammation-related diseases .
Antimicrobial Efficacy
In vitro tests demonstrated that beta-D-glucopyranoside derivatives possess substantial antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showcasing their effectiveness as potential therapeutic agents against infections .
Summary of Biological Activities
The following table summarizes the biological activities associated with beta-D-glucopyranoside derivatives:
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | High | Free radical scavenging |
| Antidiabetic | Moderate to High | Enhanced glucose uptake |
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Anti-inflammatory | High | Reduction of oxidative stress markers |
Q & A
Basic Research Questions
Q. What are the optimal strategies for synthesizing this compound, considering its complex glycosidic linkages and ester substituents?
- Answer: The synthesis involves sequential glycosylation and esterification steps. Key steps include:
- Glycosylation: Use regioselective glycosylation with trichloroacetimidate donors (e.g., 3,4,6-tri-O-benzyl-protected mannopyranosyl donors) to ensure stereochemical fidelity at the 3-O position .
- Esterification: Introduce the 6-O-(E)-propenoate group via cinnamoylation under mild acidic conditions to avoid hydrolysis of glycosidic bonds .
- Purification: Employ silica gel chromatography with gradient elution (e.g., EtOAc/hexane) and validate purity via HPLC (>95%) .
Q. How is the compound’s structure rigorously characterized, particularly its stereochemistry and substitution patterns?
- Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals from aromatic protons and glycosidic linkages. For example, HMBC correlations confirm the ester linkage at C-6 .
- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF validates the molecular formula and fragmentation patterns .
- Comparative Analysis: Cross-reference spectral data with structurally related compounds like verbascoside derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Answer: Discrepancies in NMR data (e.g., anomeric proton shifts) may arise from solvent effects or impurities. Mitigation strategies include:
- Repetition under Controlled Conditions: Re-synthesize the compound using literature protocols (e.g., Schmidt’s glycosylation method) and acquire NMR in deuterated DMSO or CDCl₃ .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Independent Verification: Collaborate with specialized labs for advanced techniques like cryoprobe NMR or X-ray crystallography .
Q. What methodologies are recommended for studying the compound’s bioactivity, such as anti-glycation or antioxidant effects?
- Answer: Design assays tailored to its structural features:
- Anti-Glycation: Use bovine serum albumin (BSA)/methylglyoxal models, measuring fluorescent advanced glycation end-products (AGEs) at λex 370 nm/λem 440 nm .
- Antioxidant Activity: Employ DPPH radical scavenging and ORAC assays, with quercetin or Trolox as positive controls. Note interference from the catechol moiety in the phenylpropanoid group .
- Structure-Activity Relationships (SAR): Synthesize analogs (e.g., methoxy group removal) and compare IC₅₀ values .
Q. How should experimental designs account for stability issues during in vitro or in vivo studies?
- Answer: The compound’s ester and glycosidic bonds are prone to hydrolysis. Mitigation strategies include:
- pH Control: Use buffers (pH 5–7) to stabilize glycosidic linkages .
- Temperature: Store samples at –80°C in anhydrous DMSO to prevent degradation .
- Metabolic Stability Assays: Incubate with liver microsomes and analyze via LC-MS to identify major metabolites .
Methodological Considerations
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model interactions with targets like aldose reductase or AGE receptors. Key steps:
- Ligand Preparation: Optimize the 3D structure using Gaussian09 with B3LYP/6-31G(d) basis set .
- Docking: Use flexible residue settings for active sites (e.g., Arg122 and Trp219 in aldose reductase) .
- Validation: Compare results with experimental IC₅₀ data from enzyme inhibition assays .
Q. How can researchers optimize isolation protocols for this compound from natural sources?
- Answer: Combine chromatographic techniques:
- Extraction: Use 70% ethanol/water (v/v) to maximize polar glycoside yield .
- Fractionation: Apply HP-20 resin chromatography, followed by semi-preparative HPLC with a C18 column (MeCN/H₂O + 0.1% formic acid) .
- Purity Assessment: Monitor via UPLC-QTOF-MS and compare retention times with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
